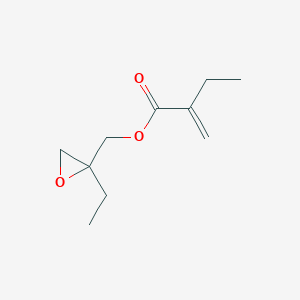
3-(Triethylgermyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triethylgermyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a triethylgermyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylgermyl)propanamide can be achieved through several methods. One common approach involves the reaction of propanamide with triethylgermane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of triethylgermyl chloride, which reacts with propanamide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
化学反应分析
Types of Reactions
3-(Triethylgermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germyl oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Germyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Triethylgermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest for their unique chemical properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(Triethylgermyl)propanamide involves its interaction with specific molecular targets. The triethylgermyl group can interact with enzymes or receptors, modulating their activity. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Propanamide: The parent compound without the triethylgermyl group.
Triethylgermane: A related compound with the triethylgermyl group but lacking the amide functionality.
Other Germyl-Substituted Amides: Compounds with different alkyl or aryl groups attached to the germyl moiety.
Uniqueness
3-(Triethylgermyl)propanamide is unique due to the presence of both the triethylgermyl group and the amide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
114023-92-6 |
|---|---|
分子式 |
C9H21GeNO |
分子量 |
231.90 g/mol |
IUPAC 名称 |
3-triethylgermylpropanamide |
InChI |
InChI=1S/C9H21GeNO/c1-4-10(5-2,6-3)8-7-9(11)12/h4-8H2,1-3H3,(H2,11,12) |
InChI 键 |
MLOUQQMYXITIGE-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


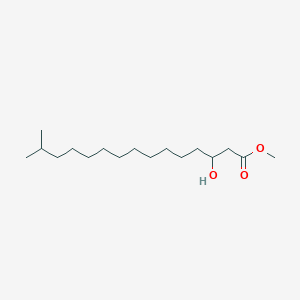
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

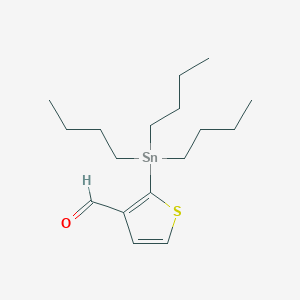
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
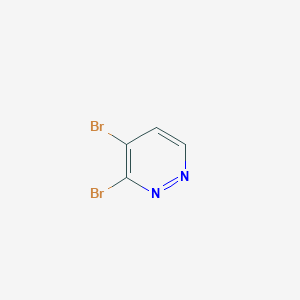
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
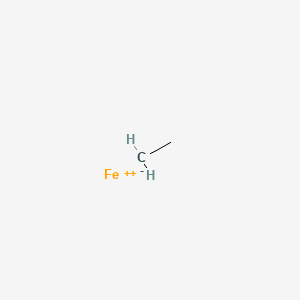
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
